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molecular formula C8H11FN2O2 B8783028 2-Butoxy-5-fluoropyrimidin-4(3H)-one

2-Butoxy-5-fluoropyrimidin-4(3H)-one

Cat. No. B8783028
M. Wt: 186.18 g/mol
InChI Key: LTFHAQJWOBCJPP-UHFFFAOYSA-N
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Patent
US04092313

Procedure details

A 5.8 g quantity of metal sodium is dissolved in 300 ml of absolute n-butanol, 14.9 g of 2-chloro-5-fluoropyrimidin-4-one is added to the solution and the mixture is heated in a sealed tube at 140° to 150° C for 5 hours for reaction. The solvent is distilled off from the reaction mixture, 50 ml of water is added to the residue and the pH of the mixture is adjusted to 4-5 to separate out crystals, which are recrystallized from ethanol to give 17.1 g of white crystalline 2-n-butoxy-5-fluoropyrimidin-4-one in a yield of 91.9%, m.p. 127°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[NH:8][C:7](=[O:9])[C:6]([F:10])=[CH:5][N:4]=1.[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([O:15][C:3]1[NH:8][C:7](=[O:9])[C:6]([F:10])=[CH:5][N:4]=1)[CH2:12][CH2:13][CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=NC=C(C(N1)=O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated in a sealed tube at 140° to 150° C for 5 hours for reaction
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off from the reaction mixture, 50 ml of water
ADDITION
Type
ADDITION
Details
is added to the residue
CUSTOM
Type
CUSTOM
Details
to separate out crystals, which
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=NC=C(C(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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